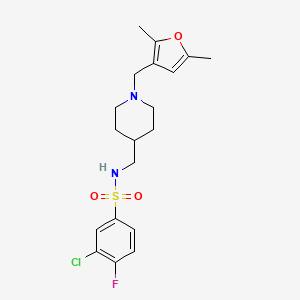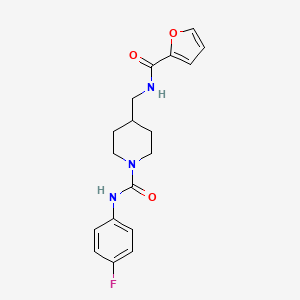
N-(4-fluorophenyl)-4-((furan-2-carboxamido)methyl)piperidine-1-carboxamide
Vue d'ensemble
Description
N-(4-fluorophenyl)-4-((furan-2-carboxamido)methyl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a piperidine derivative that has been synthesized using specific methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
The mechanism of action of N-(4-fluorophenyl)-4-((furan-2-carboxamido)methyl)piperidine-1-carboxamide involves the inhibition of specific enzymes and signaling pathways that are involved in inflammation and pain. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes that play a crucial role in the production of inflammatory mediators. The compound has also been found to inhibit the activity of specific signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-4-((furan-2-carboxamido)methyl)piperidine-1-carboxamide has been found to have significant biochemical and physiological effects. The compound has been found to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the regulation of inflammation and pain. The compound has also been found to reduce the expression of specific pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, the compound has been found to have analgesic effects, reducing pain-related behaviors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-fluorophenyl)-4-((furan-2-carboxamido)methyl)piperidine-1-carboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize using specific methods, and its purity can be easily determined using standard analytical techniques. The compound has also been extensively studied for its mechanism of action, making it a potential candidate for further research. However, the compound has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the study of N-(4-fluorophenyl)-4-((furan-2-carboxamido)methyl)piperidine-1-carboxamide. One potential direction is the development of more potent and selective analogs of the compound for the treatment of specific disorders. Another potential direction is the study of the compound's effects on specific cell types and signaling pathways, which could provide further insights into its mechanism of action. Additionally, the compound could be studied for its potential applications in other fields, such as agriculture and environmental science.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-4-((furan-2-carboxamido)methyl)piperidine-1-carboxamide has been extensively studied for its potential applications in various scientific fields. The compound has been found to have significant anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation-related disorders. The compound has also been studied for its potential applications in cancer therapy, as it has been found to have anti-tumor effects in various cancer cell lines.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-4-[(furan-2-carbonylamino)methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c19-14-3-5-15(6-4-14)21-18(24)22-9-7-13(8-10-22)12-20-17(23)16-2-1-11-25-16/h1-6,11,13H,7-10,12H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTHLPPPEJPIGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CO2)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-4-((furan-2-carboxamido)methyl)piperidine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



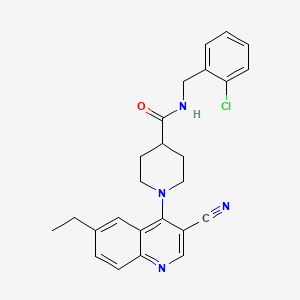

![1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B3404584.png)
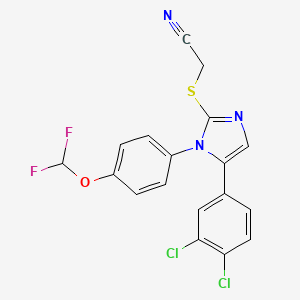
![N-(4-bromo-2-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B3404594.png)
![N-[(4-chlorophenyl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide](/img/structure/B3404602.png)
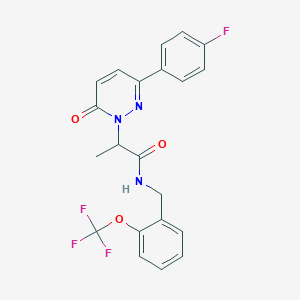
![N-benzyl-2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B3404625.png)
![N-(5-chloro-2-cyanophenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B3404628.png)


